3,6-dichloro-2-methoxybenzoyl chloride

Overview

Description

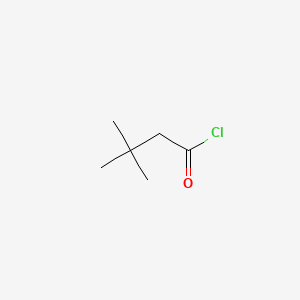

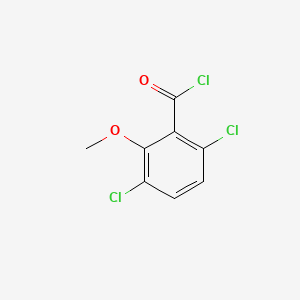

3,6-dichloro-2-methoxybenzoyl chloride: is an organochlorine compound with the molecular formula C8H5Cl3O2. It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions:

From 3,6-dichloro-2-methoxybenzoic acid: The most common method involves the reaction of 3,6-dichloro-2-methoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. This reaction produces benzoyl chloride, 3,6-dichloro-2-methoxy- along with sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.

From 3,6-dichloro-2-methoxybenzaldehyde: Another method involves the chlorination of 3,6-dichloro-2-methoxybenzaldehyde using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3,6-dichloro-2-methoxybenzoyl chloride undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3,6-dichloro-2-methoxybenzoic acid and hydrochloric acid (HCl).

Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Catalysts: Iron(III) chloride (FeCl3), aluminum chloride (AlCl3)

Solvents: Dichloromethane (CH2Cl2), toluene (C7H8)

Major Products:

Amides: Formed from reactions with amines

Esters: Formed from reactions with alcohols

Thioesters: Formed from reactions with thiols

Ketones: Formed from Friedel-Crafts acylation reactions

Scientific Research Applications

Chemistry:

Synthesis of Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.

Organic Synthesis: Employed in the preparation of complex organic molecules through acylation reactions.

Biology:

Biochemical Research: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine:

Drug Development: Serves as a building block in the synthesis of potential drug candidates.

Industry:

Polymer Production: Used in the production of specialty polymers and resins.

Dye Manufacturing: Acts as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

Mechanism: The reactivity of benzoyl chloride, 3,6-dichloro-2-methoxy- is primarily due to the presence of the acyl chloride functional group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The mechanism typically involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.

Molecular Targets and Pathways:

Nucleophilic Attack: The primary pathway involves nucleophilic attack on the carbonyl carbon.

Electrophilic Substitution: In Friedel-Crafts acylation, the compound acts as an electrophile, reacting with aromatic rings to form substituted products.

Comparison with Similar Compounds

Benzoyl chloride: The parent compound, lacking the chlorine and methoxy substituents.

2,3-Dichlorobenzoyl chloride: Similar structure but with chlorine atoms at different positions.

2-Methoxybenzoyl chloride: Contains a methoxy group but lacks the chlorine substituents.

Uniqueness:

Reactivity: The presence of both chlorine and methoxy groups enhances the reactivity of benzoyl chloride, 3,6-dichloro-2-methoxy-, making it more versatile in chemical synthesis.

Functional Group Diversity: The combination of electron-withdrawing (chlorine) and electron-donating (methoxy) groups provides unique reactivity patterns compared to its analogs.

Properties

IUPAC Name |

3,6-dichloro-2-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUYGIUJQSTELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065064 | |

| Record name | Benzoyl chloride, 3,6-dichloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10411-85-5 | |

| Record name | 3,6-Dichloro-2-methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10411-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3,6-dichloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010411855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 3,6-dichloro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3,6-dichloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.